

The Discovery and Synthesis of 4-Hydroxy-N,N-dipropyltryptamine: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-N,N-dipropyltryptamine (4-HO-DPT), also known as deprocin, is a synthetic tryptamine and a structural analog of the psychedelic compound psilocin. First synthesized in 1977, it has garnered interest in the scientific community for its psychoactive properties, which are mediated by its interaction with serotonin receptors. This document provides a comprehensive technical guide on the discovery, synthesis, and pharmacological properties of 4-HO-DPT, intended for researchers and professionals in the field of drug development.

Discovery and History

4-Hydroxy-N,N-dipropyltryptamine was first synthesized and described in the scientific literature by David Repke and colleagues in 1977.[1][2] Subsequently, the compound was independently synthesized and documented by the American chemist Alexander Shulgin in his book "TiHKAL (Tryptamines I Have Known and Loved)".[3] While Shulgin's work is often cited, the initial discovery predates his publication. In his book, Shulgin noted that a 20 mg oral dose resulted in only "possible threshold effects," leaving its dosage and duration largely uncharacterized at the time.[3] More recent anecdotal reports from recreational users suggest that higher doses produce significant psychedelic effects with an onset of 15 to 45 minutes and a duration of 5 to 8 hours.[4]



Chemical Synthesis

The synthesis of 4-hydroxytryptamines, including 4-HO-DPT, typically involves a multi-step process. A common approach is a modification of the psilocin synthesis developed by Albert Hofmann. This methodology often starts from a protected 4-hydroxyindole derivative, such as 4-benzyloxyindole.

A representative synthesis for a related compound, 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT), illustrates the general principles that can be adapted for the synthesis of 4-HO-DPT.[5] [6] This process involves three main steps:

- Acylation: 4-Benzyloxyindole is reacted with oxalyl chloride to form an indol-3-ylglyoxylyl chloride intermediate. This is then reacted with dipropylamine to yield N,N-dipropyl-4benzyloxy-3-indoleglyoxylamide.
- Reduction: The resulting glyoxylamide is reduced, typically using a strong reducing agent like lithium aluminum hydride (LiAlH₄), to form 4-benzyloxy-N,N-dipropyltryptamine.
- Debenzylation: The benzyl protecting group is removed by catalytic hydrogenation to yield the final product, 4-hydroxy-N,N-dipropyltryptamine.[5]

The freebase form of 4-HO-DPT can be converted to a more stable salt, such as the hydrochloride or fumarate salt, for easier handling and storage. For instance, the hydrochloride salt can be prepared by dissolving the freebase in a suitable solvent like dichloromethane and adding a solution of hydrochloric acid in ethanol.[7]

Experimental Protocol: Synthesis of a 4-Hydroxytryptamine Analog (4-HO-NiPT)

The following protocol for the synthesis of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) is adapted from the literature and serves as a representative example for the synthesis of 4-hydroxytryptamines.[2][5]

Step 1: N-isopropyl-4-benzyloxy-3-indoleglyoxylamide To a solution of 4-benzyloxyindole (2.0 g, 8.96 mmol) in diethyl ether (50 ml), oxalyl chloride (2.3 g, 17.93 mmol) is added dropwise at 0°C. The mixture is stirred for 6 hours at this temperature. Subsequently, isopropylamine (4.24



g, 71.68 mmol) is added dropwise. The reaction mixture is then warmed to room temperature and stirred overnight.[5]

Step 2: 4-benzyloxy-N-isopropyltryptamine The product from Step 1 is reduced to generate 4-benzyloxy-N-isopropyltryptamine.[5]

Step 3: 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) The benzyl group of 4-benzyloxy-N-isopropyltryptamine is removed via hydrogenation to yield 4-HO-NiPT.[5]



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General synthesis pathway for 4-HO-DPT.

Pharmacological Properties

4-HO-DPT is a non-selective serotonin receptor agonist, with notable activity at the 5-HT_{2a}, 5-HT_{2n}, and 5-HT_{2e} receptors.[4] Its psychedelic effects are primarily attributed to its agonist activity at the 5-HT_{2a} receptor.

Quantitative Pharmacological Data

The following tables summarize the in vitro and in vivo pharmacological data for 4-HO-DPT and related compounds from a study by Klein et al. (2020).[1][6][8][9][10]

Table 1: In Vitro Functional Activity of 4-Hydroxytryptamines at Human Serotonin Receptors

Compound	h5-HT2a EC50 (nM)	h5-HT _{2n} EC ₅₀ (nM)	h5-HT₂¢ EC₅₀ (nM)
Psilocin (4-HO-DMT)	4.3	4.6	3.1
4-HO-DET	6.1	5.8	18
4-HO-DPT	11	11	100
4-HO-DiPT	23	20	230



EC₅₀ (half-maximal effective concentration) values represent the concentration of the compound that elicits 50% of the maximal response.

Table 2: In Vivo Potency of 4-Hydroxytryptamines in the Mouse Head-Twitch Response (HTR) Assay

Compound	ED₅₀ (μmol/kg)
Psilocin (4-HO-DMT)	0.81
4-HO-DET	1.56
4-HO-DPT	2.47
4-HO-DiPT	3.46

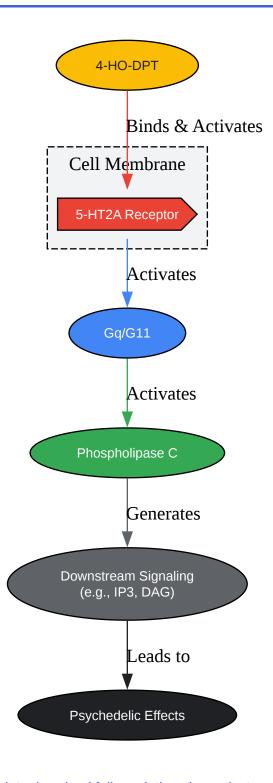
ED₅₀ (median effective dose) values represent the dose of the compound that produces a head-twitch response in 50% of the test subjects.

The data indicates that as the N-alkyl substituents increase in size from methyl (in psilocin) to propyl (in 4-HO-DPT), the potency at the 5-HT_{2a} and 5-HT_{2n} receptors decreases, while the decrease in potency at the 5-HT_{2e} receptor is more pronounced.[4][11] In vivo, 4-HO-DPT is approximately three times less potent than psilocin in inducing the head-twitch response in mice, a behavioral proxy for hallucinogenic activity.[8]

Signaling Pathway

As a serotonin receptor agonist, 4-HO-DPT binds to and activates serotonin receptors, primarily the 5-HT_{2a} subtype, which are G-protein coupled receptors. This activation is believed to initiate a downstream signaling cascade that ultimately leads to the observed psychedelic effects.





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Simplified 5-HT_{2a} receptor signaling cascade.

Conclusion



4-Hydroxy-N,N-dipropyltryptamine is a synthetic tryptamine with a history rooted in both academic research and the work of independent chemists. Its synthesis is achievable through established methods for producing 4-hydroxytryptamines. The pharmacological data reveal it to be a potent serotonin receptor agonist, albeit with lower potency than its lighter homolog, psilocin. For researchers and drug development professionals, 4-HO-DPT represents an interesting compound within the tryptamine class for further investigation into its therapeutic potential and structure-activity relationships.

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